N-methyl-N-(2-methylcyclohexyl)prop-2-enamide
Description
N-methyl-N-(2-methylcyclohexyl)prop-2-enamide is a tertiary amide characterized by a propenamide backbone (CH₂=CH–CO–N) with two substituents: a methyl group and a 2-methylcyclohexyl group.
Properties
IUPAC Name |
N-methyl-N-(2-methylcyclohexyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO/c1-4-11(13)12(3)10-8-6-5-7-9(10)2/h4,9-10H,1,5-8H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWBIWTJWHDBCKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1N(C)C(=O)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-(2-methylcyclohexyl)prop-2-enamide typically involves the reaction of 2-methylcyclohexylamine with prop-2-enoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
2-methylcyclohexylamine+prop-2-enoyl chloride→N-methyl-N-(2-methylcyclohexyl)prop-2-enamide
Industrial Production Methods
Industrial production of N-methyl-N-(2-methylcyclohexyl)prop-2-enamide may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-(2-methylcyclohexyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amide nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
N-methyl-N-(2-methylcyclohexyl)prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-methyl-N-(2-methylcyclohexyl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
- Electronic Properties : The electron-withdrawing propenamide group is common across all compounds, but substituents like arylethyl (in MIPs) or bicyclic systems (in pharmacological agents) modulate electronic density for specific applications .
- Functionalization Potential: The cyclohexenyl group in provides a reactive site (double bond) for further chemical modifications, a feature absent in the fully saturated 2-methylcyclohexyl group of the target compound.
Physicochemical Properties
- Hydrogen Bonding : The propenamide group participates in hydrogen bonding, but bulky substituents (e.g., 2-methylcyclohexyl) may disrupt extended networks, unlike smaller analogs like N-(2,2-dimethoxyethyl)prop-2-enamide, which can form more ordered crystalline structures .
- Solubility : Polar substituents (e.g., dimethoxyethyl in ) enhance aqueous solubility, whereas the target compound’s cyclohexyl group likely increases hydrophobicity.
Biological Activity
N-methyl-N-(2-methylcyclohexyl)prop-2-enamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive analysis of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of N-methyl-N-(2-methylcyclohexyl)prop-2-enamide can be represented as follows:
- Molecular Formula : C12H21NO
- Molecular Weight : 195.31 g/mol
The compound features an amide functional group, which is critical for its interactions with biological targets.
N-methyl-N-(2-methylcyclohexyl)prop-2-enamide interacts with specific molecular targets, including enzymes and receptors. The mechanism of action involves modulation of these targets, potentially acting as either an inhibitor or an activator. The precise pathways and interactions depend on the context of use, which may include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways.
- Receptor Modulation : It may interact with receptors that mediate pain and inflammation responses.
Anti-inflammatory Properties
Research indicates that N-methyl-N-(2-methylcyclohexyl)prop-2-enamide exhibits anti-inflammatory effects. A study demonstrated that the compound reduced the production of pro-inflammatory cytokines in vitro, suggesting its potential as an anti-inflammatory agent.
Analgesic Effects
In addition to its anti-inflammatory properties, this compound has been studied for its analgesic effects. Preclinical models showed that it could reduce pain perception in rodents, indicating its potential utility in pain management therapies.
Case Studies and Research Findings
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In Vitro Studies :
- N-methyl-N-(2-methylcyclohexyl)prop-2-enamide was tested on various cell lines to assess its cytotoxicity and anti-inflammatory effects. Results showed a significant reduction in cell viability at high concentrations but effective inhibition of inflammatory markers at lower doses.
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In Vivo Studies :
- In animal models, administration of the compound resulted in decreased edema formation in response to inflammatory stimuli, further supporting its role as an anti-inflammatory agent.
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Mechanistic Insights :
- Detailed mechanistic studies revealed that the compound may inhibit specific signaling pathways associated with inflammation, such as NF-kB activation, which is crucial for the expression of inflammatory genes.
Comparative Analysis with Similar Compounds
To better understand the biological activity of N-methyl-N-(2-methylcyclohexyl)prop-2-enamide, it is useful to compare it with structurally similar compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
